molecular formula C7H12O4S B1461336 3-Cyclopropylmethanesulfonyl-propionic acid CAS No. 1154385-28-0

3-Cyclopropylmethanesulfonyl-propionic acid

Cat. No. B1461336
CAS RN: 1154385-28-0
M. Wt: 192.24 g/mol
InChI Key: ZTUKVJPBSVIMSC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Unfortunately, specific physical and chemical properties of 3-Cyclopropylmethanesulfonyl-propionic acid are not available in the search results.

Scientific Research Applications

Asymmetric Cyclopropanations

  • Research by Davies et al. (1996) has demonstrated the use of Rhodium N-(arylsulfonyl)prolinate catalysis for asymmetric cyclopropanation, leading to functionalized cyclopropanes with high diastereoselectivity and enantioselectivity. This method is significant for the synthesis of amino acid derivatives.

New Cyclopropanone Equivalents

  • Liu et al. (2008) explored the synthesis of 1-(arylsulfonyl)cyclopropanol, a new cyclopropanone equivalent. They showed its application in creating 1-alkynyl cyclopropylamines through reactions with terminal acetylenes, as documented in their study (Liu et al., 2008).

Hydrosulfonylation Processes

  • The research by Miao et al. (2016) describes a tunable hydrosulfonylation process of 3-cyclopropylideneprop-2-en-1-ones, which results in β- or γ-addition products with high yields and selectivities.

Water-Soluble Cyclophanes

  • Hayashida et al. (2013) synthesized water-soluble cationic cyclophane with diphenyl disulfide moieties. This was used for reduction-responsive degradable hosting and guest-binding applications (Hayashida et al., 2013).

Metal-Catalyzed Cyclopropanation

  • Ke et al. (2022) explored α-alkynyldiazomethanes in Co(II)-based metalloradical catalysis for asymmetric cyclopropanation of alkenes. This process facilitates the stereoselective construction of alkynyl cyclopropanes, contributing to stereoselective organic synthesis (Ke et al., 2022).

Lewis Acid Catalyzed Annulations

  • Mackay et al. (2014) describe a Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, providing a method to synthesize cyclopentene sulfonamides (Mackay et al., 2014).

properties

IUPAC Name

3-(cyclopropylmethylsulfonyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c8-7(9)3-4-12(10,11)5-6-1-2-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKVJPBSVIMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylmethanesulfonyl-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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